molecular formula C21H18N4O4 B2664160 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one CAS No. 941930-53-6

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one

Cat. No. B2664160
CAS RN: 941930-53-6
M. Wt: 390.399
InChI Key: MLAIAFATKCHVOU-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of quinoline may apply, such as it being a colorless liquid with a strong odor .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, due to their high electron density, show significant effectiveness against metallic corrosion. They adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, making them valuable as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

Quinoline and quinazoline alkaloids have shown a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. These compounds have historically been isolated from natural sources, and their bioactive potentials are under continuous investigation for drug development (Shang et al., 2018).

Drug Metabolism and Toxicity

The metabolism and toxicity of quinoxaline 1,4-dioxide derivatives (QdNOs), related to oxidative stress, have been studied, indicating that oxidative stress plays a critical role in their toxic effects. Understanding the oxidative stress involved in QdNO-induced toxicity could improve the use of antioxidants and help develop novel QdNO compounds with fewer toxic effects (Wang et al., 2016).

Analytical Methods for Antioxidant Activity

Various analytical methods for determining antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron, have been reviewed. These methods are crucial in antioxidant analysis and the determination of antioxidant capacity of complex samples, which could potentially include quinoline derivatives (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some quinoline derivatives have been found to have antileishmanial efficacy .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-20-11-10-18(16-6-3-8-17(13-16)25(28)29)22-24(20)14-21(27)23-12-4-7-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIAFATKCHVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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